Methyl 5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is an organic compound that belongs to the class of boronic esters. This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate typically involves the borylation of a thiophene derivative. One common method includes the reaction of 5-phenylthiophene-2-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the boronic ester to a boronic acid.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is typically a biaryl compound formed by the coupling of the boronic ester with an aryl halide.
Scientific Research Applications
Methyl 5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the development of fluorescent probes and sensors.
Industry: The compound is used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of Methyl 5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophile, reacting with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic ester used in similar cross-coupling reactions.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Used in Suzuki-Miyaura reactions and other organic syntheses.
Uniqueness
Methyl 5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is unique due to its thiophene backbone, which imparts specific electronic properties that can be advantageous in certain synthetic applications.
Properties
Molecular Formula |
C18H21BO4S |
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Molecular Weight |
344.2 g/mol |
IUPAC Name |
methyl 5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C18H21BO4S/c1-17(2)18(3,4)23-19(22-17)13-11-14(12-9-7-6-8-10-12)24-15(13)16(20)21-5/h6-11H,1-5H3 |
InChI Key |
UCCHYVZXYUDANO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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